N-Desmethyl Olopatadine
Overview
Description
N-Desmethyl Olopatadine is a metabolite of Olopatadine, a selective histamine H1 antagonist used primarily in the treatment of allergic conjunctivitis and rhinitis. This compound is characterized by its molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It is structurally related to Olopatadine but lacks one methyl group, which significantly influences its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Olopatadine typically involves the demethylation of Olopatadine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale demethylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while achieving efficient conversion rates.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Olopatadine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride.
Substitution: Substitution reactions can occur under various conditions, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Olopatadine has several applications in scientific research, including:
Biology: Studied for its role in histamine receptor interactions and its potential effects on cellular processes.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in relation to Olopatadine.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
N-Desmethyl Olopatadine exerts its effects by interacting with histamine H1 receptors, similar to Olopatadine. It blocks the action of histamine, a primary mediator of allergic reactions, thereby reducing symptoms such as itching and inflammation . The molecular targets include histamine receptors on the surface of cells involved in allergic responses, and the pathways involve the inhibition of histamine-induced signaling cascades .
Comparison with Similar Compounds
Olopatadine: The parent compound, used widely in allergy treatment.
Doxepin: A structural analog with minimal anti-allergic activity.
Ketotifen: Another histamine H1 antagonist used in allergy treatment.
Uniqueness: N-Desmethyl Olopatadine is unique due to its specific demethylated structure, which influences its pharmacological profile. Compared to Olopatadine, it may exhibit different binding affinities and metabolic stability, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[(11Z)-11-[3-(methylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23)/b17-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJUHOJPCPUAM-IDUWFGFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90556304 | |
Record name | {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113835-92-0 | |
Record name | N-Desmethyl olopatadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113835920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {(11Z)-11-[3-(Methylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90556304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL OLOPATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B32K679JBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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